6-(Methylsulfanyl)-3-pentofuranosylpyrimidine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylsulfanyl)-3-pentofuranosylpyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. The presence of the methylsulfanyl group adds unique chemical properties to the molecule, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-3-pentofuranosylpyrimidine-2,4(1h,3h)-dione typically involves the cyclization of precursor molecules that contain the necessary functional groups. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with methanol sodium (MeONa) under reflux conditions in butanol (BuOH). This reaction leads to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfanyl)-3-pentofuranosylpyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of the methylsulfanyl group.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used for the reduction of the pyrimidine ring.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate the substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Alkyl or aryl-substituted pyrimidine derivatives.
Scientific Research Applications
6-(Methylsulfanyl)-3-pentofuranosylpyrimidine-2,4(1h,3h)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(Methylsulfanyl)-3-pentofuranosylpyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with a similar structure and potential therapeutic applications.
Pyrimidino[4,5-d][1,3]oxazines: These compounds also contain a pyrimidine ring and are studied for their biological properties.
Uniqueness
6-(Methylsulfanyl)-3-pentofuranosylpyrimidine-2,4(1h,3h)-dione is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
23537-54-4 |
---|---|
Molecular Formula |
C10H14N2O6S |
Molecular Weight |
290.30 g/mol |
IUPAC Name |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6S/c1-19-5-2-6(14)12(10(17)11-5)9-8(16)7(15)4(3-13)18-9/h2,4,7-9,13,15-16H,3H2,1H3,(H,11,17) |
InChI Key |
GURFOMRQWBRJDP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=O)N(C(=O)N1)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.